N-(1-phenylbutyl)cyclopropanamine

Description

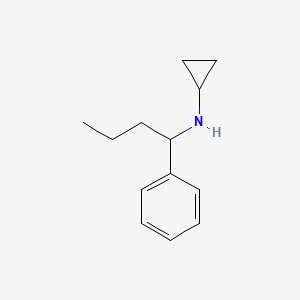

N-(1-Phenylbutyl)cyclopropanamine is an organic compound featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 1-phenylbutyl chain. This structure combines the steric strain of the cyclopropane ring with the aromatic and aliphatic properties of the phenylbutyl group, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(1-phenylbutyl)cyclopropanamine |

InChI |

InChI=1S/C13H19N/c1-2-6-13(14-12-9-10-12)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |

InChI Key |

BAGCRHNFMXYNTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylbutyl)cyclopropanamine can be achieved through several methods. One common approach involves the Hofmann degradation of cyclopropanecarboxamide. The process includes the following steps :

Suspension of Cyclopropanecarboxamide: Cyclopropanecarboxamide is suspended in a solution of sodium hydroxide.

Addition of Hypochlorite: A hypochlorite solution is added to the suspension at a temperature of 0° to 20°C.

Reaction: The mixture is reacted to form a homogeneous reaction mixture.

Tubular Reactor: The reaction mixture is passed through a tubular reactor at a temperature of 45° to 260°C.

Distillation: The reaction output is fed into a distillation column, where cyclopropanamine is distilled off.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced distillation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylbutyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring is opened.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

N-(1-phenylbutyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-phenylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with N-(1-phenylbutyl)cyclopropanamine, such as cyclopropanamine derivatives, aromatic substituents, or branched alkyl chains.

Key Observations:

- Substituent Effects: The morpholine group in 6f introduces a polar heterocycle, likely enhancing water solubility compared to the phenylbutyl group in the target compound . Cyclohexyl vs. Cyclopropane: The cyclohexyl group in the compound from adds steric bulk, which may hinder membrane permeability in biological systems compared to the strained cyclopropane ring .

Synthesis :

- Compound 6f was synthesized via automated methods with moderate yield (~45%), suggesting that similar cyclopropanamine derivatives might require optimized protocols for scalability .

Biological Activity

N-(1-phenylbutyl)cyclopropanamine is a cyclopropanamine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is being studied for its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring attached to a phenylbutyl group. This unique configuration may contribute to its biological activity by influencing its binding affinity and selectivity for specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Inhibition of Lysine Specific Demethylase 1 (LSD1) : LSD1 is implicated in various cancers and neurodegenerative diseases. Inhibitors of LSD1 can potentially reverse epigenetic changes associated with these conditions. Studies have shown that compounds similar to this compound demonstrate significant LSD1 inhibitory activity, suggesting therapeutic potential in oncology and psychiatry .

- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving monoamines. Similar compounds have been shown to affect mood and anxiety-related behaviors in animal models, indicating potential applications in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Modification of Substituents : Variations in the phenyl and butyl groups can significantly alter the compound's potency and selectivity against LSD1. For instance, substituting different functional groups on the phenyl ring has been shown to enhance inhibitory activity .

- Cyclopropane Ring Influence : The cyclopropane moiety contributes to the compound's three-dimensional shape, which is essential for binding to target enzymes or receptors. The rigidity provided by the cyclopropane structure may enhance binding affinity compared to more flexible structures .

Case Studies

Several studies have investigated the efficacy of this compound and related compounds:

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, primarily through the inhibition of LSD1 activity, leading to altered gene expression profiles associated with tumor growth suppression.

- Animal Model Research : Preclinical studies involving rodent models have shown that administration of this compound resulted in significant behavioral changes indicative of anxiolytic effects, likely mediated through monoaminergic pathways .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.